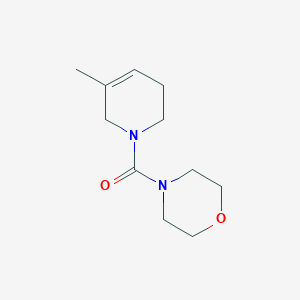![molecular formula C16H24N2O2 B6633467 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)
2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol, also known as DMPEA, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a member of the indole alkaloid family and is structurally similar to the neurotransmitter serotonin. In
Mechanism of Action
The exact mechanism of action of 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol is not fully understood. However, it is believed to act on the serotonin receptor, which plays a key role in regulating mood, anxiety, and other physiological processes. This compound has been shown to bind to the serotonin receptor with high affinity, which may explain its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and other physiological processes. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol is that it has been extensively studied in animal models, which makes it a good candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to develop new drugs based on its structure.
Future Directions
There are several future directions for research on 2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol. One area of research is the development of new drugs based on its structure. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications in other fields such as cancer research.
Synthesis Methods
2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol can be synthesized by reacting 1,3-dimethylindole with 3-bromopropylamine and then reducing the resulting intermediate with sodium borohydride. The yield of this compound can be improved by using a palladium-catalyzed hydrogenation reaction.
Scientific Research Applications
2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to have antidepressant and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In cancer research, this compound has been shown to have anticancer properties. It has been studied for its potential use in the treatment of breast cancer, colon cancer, and leukemia. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
In drug development, this compound has been studied for its potential use as a lead compound for the development of new drugs. It has been shown to have a high affinity for the serotonin receptor, which makes it a potential candidate for the development of new antidepressant and anxiolytic drugs.
properties
IUPAC Name |
2-[3-[(1,3-dimethylindol-2-yl)methylamino]propoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-14-6-3-4-7-15(14)18(2)16(13)12-17-8-5-10-20-11-9-19/h3-4,6-7,17,19H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQHVFJLMQWBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)CNCCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)
![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)

![2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6633442.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)
![2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)
